molecular formula C9H15NO2 B13734975 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol

3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol

Cat. No.: B13734975
M. Wt: 169.22 g/mol
InChI Key: APSVERKOHJHQGR-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol is a secondary alcohol featuring a 3-methylisoxazol-5-yl substituent at the 1-position of the butan-2-ol backbone.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-methyl-1-(3-methyl-1,2-oxazol-5-yl)butan-2-ol

InChI

InChI=1S/C9H15NO2/c1-6(2)9(11)5-8-4-7(3)10-12-8/h4,6,9,11H,5H2,1-3H3

InChI Key

APSVERKOHJHQGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol typically involves the reaction of 3-methylisoxazole with appropriate alkylating agents under controlled conditions. One common method involves the use of bismuth(III) trifluoromethanesulfonate as a catalyst in a one-pot condensation reaction . The reaction conditions often require a solvent such as isopropanol and a temperature of around 70°C for optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the isoxazole ring.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its isoxazole ring structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol

  • Key features : Secondary alcohol, 3-methylisoxazole substituent at position 1.
  • Polarity : Moderate (due to hydroxyl and heterocyclic oxygen/nitrogen).
  • Potential applications: Neuropharmacological activity (analogous to ABT-418 derivatives) .

2-Methyl-3-buten-2-ol

  • Key features : Tertiary alcohol with an adjacent alkene group.
  • Physical properties : Boiling point 98–99°C, density 0.824 g/cm³ .

3-Methyl-2-buten-1-ol

  • Key features : Primary alcohol with a branched alkene chain.
  • Physical properties : Boiling point 140°C, density 0.84 g/cm³ .
  • Comparison : Increased boiling point compared to 2-methyl-3-buten-2-ol due to primary alcohol’s stronger hydrogen bonding. However, absence of heterocycles limits functional versatility.

Bitertanol

  • Key features : Tertiary alcohol with a biphenyl ether and 1,2,4-triazole substituent.
  • Functional groups : Bulky aromatic and triazole groups enhance hydrophobicity.
  • Applications : Agricultural fungicide (Baycor®), leveraging triazole’s stability and bioactivity .
  • Comparison : Triazole’s stability contrasts with isoxazole’s reactivity; biphenyl group enhances lipophilicity, influencing environmental persistence.

ABT-418 Analogues (7a, 8a)

  • Key features : Conformationally restricted 7-azabicyclo[2.2.1]heptane system with 3-methylisoxazole.
  • Biological activity : Nicotinic acetylcholine receptor agonists with enhanced rigidity for selective binding .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Water Solubility Log P (Predicted)
3-Methyl-1-(3-methylisoxazol-5-yl)butan-2-ol N/A N/A Moderate ~1.5–2.5*
2-Methyl-3-buten-2-ol 98–99 0.824 Low 1.1
3-Methyl-2-buten-1-ol 140 0.84 Moderate 1.3
Bitertanol N/A N/A Low ~4.0†

*Estimated based on isoxazole polarity and alkyl chain length. †Triazole and biphenyl groups increase hydrophobicity.

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